![molecular formula C17H23N5O2 B2934813 8-allyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887464-42-8](/img/structure/B2934813.png)
8-allyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Imidazole compounds can be synthesized using various methods. For instance, a solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis
The molecular structure of imidazole compounds is quite diverse, depending on the substituents attached to the imidazole ring. For instance, the isopentyl group is a type of alkyl group known as 3-methylbutyl .Chemical Reactions Analysis
Imidazole compounds can undergo various chemical reactions. For example, they can be synthesized from different 2-aminopyridines with various α-bromoketones .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Mecanismo De Acción
The exact mechanism of action of AIDMP is not fully understood, but it has been proposed that it acts by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cell proliferation, and viral replication. AIDMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, such as prostaglandins. It has also been found to inhibit the activity of Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways, which are involved in cell proliferation and inflammation. Additionally, AIDMP has been shown to inhibit the replication of several viruses, including herpes simplex virus type 1 (HSV-1), human cytomegalovirus (HCMV), and hepatitis C virus (HCV).
Biochemical and Physiological Effects
AIDMP has been found to exhibit several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. AIDMP has been shown to inhibit the proliferation of various cancer cell lines, including prostate cancer, breast cancer, and colon cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, AIDMP has been shown to modulate immune responses by inhibiting the production of inflammatory cytokines and promoting the activation of immune cells, such as natural killer (NK) cells and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AIDMP has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and broad range of biological activities. However, there are also some limitations to using AIDMP in lab experiments, including its poor solubility in aqueous solutions and its instability in the presence of light and heat.
Direcciones Futuras
There are several future directions for research on AIDMP, including the development of more efficient and scalable synthesis methods, the identification of its molecular targets and signaling pathways, and the evaluation of its therapeutic potential in preclinical and clinical studies. Additionally, there is a need for further studies to investigate the pharmacokinetics and pharmacodynamics of AIDMP, as well as its potential toxicity and side effects. Overall, AIDMP has great potential as a therapeutic agent for the treatment of various diseases, and further research is needed to fully understand its biological activities and clinical applications.
Métodos De Síntesis
The synthesis of AIDMP involves a series of chemical reactions starting from commercially available starting materials. The first step involves the condensation of 2,6-diaminopurine with 1,3-dimethyl-2-nitrobenzene to form 3-(1,3-dimethyl-2-nitrophenyl)-7H-imidazo[2,1-f]purin-7-one. This intermediate is then reduced to 3-(1,3-dimethyl-2-aminophenyl)-7H-imidazo[2,1-f]purin-7-one using palladium on carbon as a catalyst. The final step involves the addition of allyl and isopentyl groups to the imidazole ring using allyl bromide and isopentyl bromide, respectively, to form AIDMP.
Aplicaciones Científicas De Investigación
AIDMP has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In recent years, there has been a growing interest in the potential therapeutic applications of AIDMP in the treatment of various diseases, such as cancer, inflammatory diseases, and viral infections.
Propiedades
IUPAC Name |
4,7-dimethyl-2-(3-methylbutyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-6-8-20-12(4)10-22-13-14(18-16(20)22)19(5)17(24)21(15(13)23)9-7-11(2)3/h6,10-11H,1,7-9H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKMBJVTHLNCBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

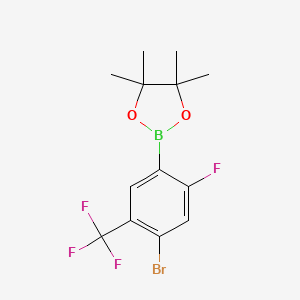
![ethyl 4-[(1,3-dimethyl-7-octyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2934731.png)
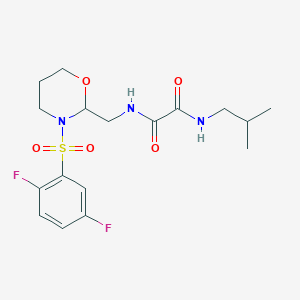

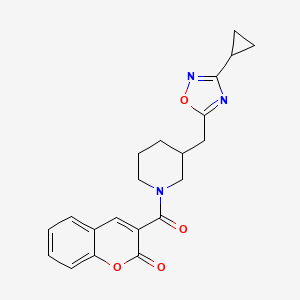

![N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2934737.png)
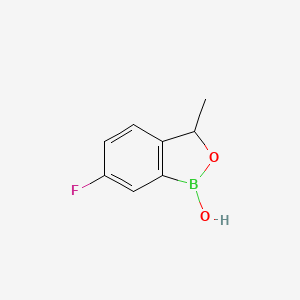
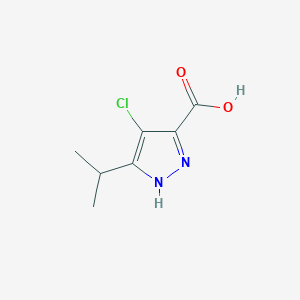
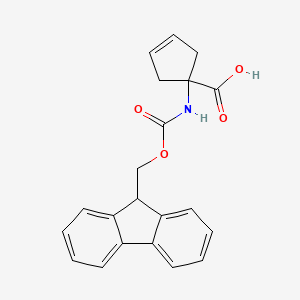
![1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2934743.png)
![Benzo[d][1,3]dioxol-5-ylmethyl 4-(morpholinosulfonyl)benzoate](/img/structure/B2934744.png)
![Naphthalen-1-yl(4-(pyridin-4-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2934747.png)
![(E)-3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid](/img/structure/B2934748.png)